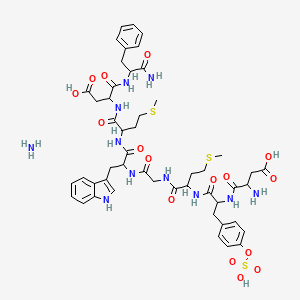
H-DL-Asp-DL-Tyr(SO3H)-DL-Met-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.NH3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sincalide ammonium is synthesized through solid-phase peptide synthesis. The process involves the following steps:
Solid-Phase Synthesis: The crude peptide is obtained by solid-phase synthesis and dissolved in ammonia water.
Ultrafiltration: The solution undergoes ultrafiltration through an ultrafiltration column.
High-Pressure Pump: The ultrafiltration column is connected to a high-pressure single pump, and an acetic acid aqueous solution is used.
Industrial Production Methods
Industrial production of sincalide ammonium involves large-scale solid-phase peptide synthesis, followed by purification processes such as ultrafiltration and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Sincalide ammonium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions can modify its structure.
Substitution: Substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide.
Reducing Agents: Such as sodium borohydride.
Substitution Reagents: Such as halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
Sincalide ammonium has a wide range of scientific research applications, including:
Chemistry: Used in the study of peptide synthesis and modification.
Biology: Investigated for its role in gastrointestinal physiology and its effects on gallbladder contraction.
Medicine: Used as a diagnostic agent in cholescintigraphy to assess gallbladder function and pancreatic secretion
Industry: Employed in the production of diagnostic agents and research chemicals.
Mechanism of Action
Sincalide ammonium exerts its effects by mimicking the action of endogenous cholecystokinin. When injected intravenously, it stimulates the contraction of the gallbladder, leading to bile evacuation. This process is similar to the physiological response to endogenous cholecystokinin. Additionally, it stimulates the pancreatic secretion of bicarbonate and enzymes .
Comparison with Similar Compounds
Similar Compounds
Cholecystokinin: The natural hormone that sincalide ammonium mimics.
Cholecystokinin Octapeptide: Another analog of cholecystokinin with similar biological activity.
Proglumide: A cholecystokinin receptor antagonist used in research
Uniqueness
Sincalide ammonium is unique due to its potent and rapid action in promoting bile secretion and gallbladder contraction. It retains most of the biological activities of cholecystokinin, making it a valuable tool in both research and clinical diagnostics .
Properties
Molecular Formula |
C49H65N11O16S3 |
|---|---|
Molecular Weight |
1160.3 g/mol |
IUPAC Name |
3-amino-4-[[1-[[1-[[2-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid;azane |
InChI |
InChI=1S/C49H62N10O16S3.H3N/c1-76-18-16-34(55-47(69)37(58-44(66)32(50)23-41(61)62)21-28-12-14-30(15-13-28)75-78(72,73)74)45(67)53-26-40(60)54-38(22-29-25-52-33-11-7-6-10-31(29)33)48(70)56-35(17-19-77-2)46(68)59-39(24-42(63)64)49(71)57-36(43(51)65)20-27-8-4-3-5-9-27;/h3-15,25,32,34-39,52H,16-24,26,50H2,1-2H3,(H2,51,65)(H,53,67)(H,54,60)(H,55,69)(H,56,70)(H,57,71)(H,58,66)(H,59,68)(H,61,62)(H,63,64)(H,72,73,74);1H3 |
InChI Key |
SKHSHPLUIPFDPM-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)N.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















